Cefiderocol Sulfate Tosylate
CAS No.: 2009350-94-9
Cat. No.: VC14536139
Molecular Formula: C118H136Cl3N21O46S11
Molecular Weight: 3043.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2009350-94-9 |
|---|---|
| Molecular Formula | C118H136Cl3N21O46S11 |
| Molecular Weight | 3043.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |
| Standard InChI | InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |
| Standard InChI Key | LTUONTFKVOUYHB-SDAZKDLGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |
Introduction
Chemical Structure and Mechanism of Action
Molecular Architecture
Cefiderocol features a cephalosporin core modified with a chlorocatechol substituent. This structural addition enables chelation of ferric iron (Fe³⁺), mimicking natural siderophores. The molecular weight is 1,084.36 g/mol, with the chemical formula .
Target Engagement
Once inside bacterial cells, cefiderocol binds to penicillin-binding proteins (PBPs), particularly PBP3, with an affinity () of 0.0098 μM—significantly stronger than other β-lactams. This binding disrupts peptidoglycan cross-linking, leading to cell lysis. Comparative studies show 4–64-fold lower minimum inhibitory concentrations (MICs) against CRE compared to meropenem and ceftazidime-avibactam .
Table 1: Cefiderocol’s Activity Against Key Pathogens
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Following intravenous administration of 2 g every 8 hours, cefiderocol achieves a peak plasma concentration () of 138 mg/L and an area under the curve (AUC) of 394.7 mg·h/L. The volume of distribution (18 L) reflects extensive tissue penetration, including lung epithelial lining fluid (ELF) concentrations reaching 60% of plasma levels. Protein binding is 40–60%, primarily to albumin .
Metabolism and Excretion
Cefiderocol undergoes minimal hepatic metabolism, with 90.6% excreted unchanged in urine. The terminal half-life () is 2–3 hours, necessitating frequent dosing in patients with normal renal function. Dose adjustments are required for creatinine clearance <60 mL/min .
Table 2: Pharmacokinetic Parameters by Renal Function
| Creatinine Clearance (mL/min) | Dose Adjustment | AUC (mg·h/L) |
|---|---|---|
| ≥90 | 2 g q8h | 394.7 |
| 30–59 | 1.5 g q8h | 412.1 |
| 15–29 | 1 g q12h | 387.5 |
| Adapted from Drugs.com and DrugBank data . |
Clinical Indications and Usage
Complicated Urinary Tract Infections
In the APEKS-cUTI trial (N=448), cefiderocol demonstrated superior efficacy to imipenem/cilastatin, with 72.6% vs. 54.6% achieving composite cure (symptom resolution + microbiological eradication). Subgroup analyses showed consistent efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli (78.9% cure rate) .
Hospital-Acquired Pneumonia
The CREDIBLE-CR study reported clinical cure rates of 58.3% for ventilator-associated pneumonia (VAP) caused by CRE, compared to 45.5% for best available therapy. Notably, 28-day mortality was comparable (18.2% vs. 20.0%), addressing initial concerns from earlier trials .
| Event | Incidence (%) |
|---|---|
| Diarrhea | 4.3 |
| Hypokalemia | 3.8 |
| ALT Increase | 3.1 |
| C. difficile Infection | 0.7 |
| Data from interim analysis of PROVE retrospective study . |
Resistance Mechanisms and Stewardship
Emerging resistance, observed in 2.1% of P. aeruginosa isolates, is mediated through mutations in iron transporters (PiuA/PiuD) and β-lactamase overexpression (NDM-1, VIM-2). Stewardship programs recommend reserving cefiderocol for:
-
CRE infections with resistance to ≥3 antibiotic classes
-
Carbapenem-resistant A. baumannii (CRAB) pneumonia
-
DTR P. aeruginosa bacteremia
Combination therapy with aztreonam or aminoglycosides is under investigation to prevent resistance development .
Future Directions and Ongoing Research
Phase III trials are evaluating cefiderocol for bloodstream infections (NCT04506477) and carbapenem-resistant Acinetobacter pneumonia (NCT05262443). A nanoparticle formulation (GSK-2696266D) designed for inhaled administration achieved 90% lung tissue retention in preclinical models, potentially expanding its utility in ventilator-associated infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume